molecular formula C35H45N7O8S B1669742 ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid CAS No. 872728-81-9

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

Cat. No.: B1669742
CAS No.: 872728-81-9
M. Wt: 723.8 g/mol
InChI Key: XETBXHPXHHOLOE-UHFFFAOYSA-N
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Description

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is a direct thrombin inhibitor used primarily as an anticoagulant. This compound is used to reduce the risk of stroke and blood clots in patients with atrial fibrillation, as well as to treat and prevent deep vein thrombosis and pulmonary embolism .

Mechanism of Action

Target of Action

Dabigatran etexilate mesylate, also known as Dabigatran etexilate methanesulfonate, is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin (serine protease), which plays a central role in the coagulation cascade .

Mode of Action

Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors . By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This inhibition is both competitive and reversible .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. Thrombin enables the conversion of fibrinogen into fibrin during the coagulation process . By inhibiting thrombin, dabigatran prevents this conversion, thereby impairing the clotting process . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Pharmacokinetics

Dabigatran etexilate mesylate is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The molecular and cellular effects of dabigatran’s action primarily involve the prevention of blood clot formation. As a direct thrombin inhibitor, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This results in a decreased risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

Environmental factors such as temperature and the presence of other drugs can influence the action, efficacy, and stability of dabigatran etexilate mesylate. For example, temperature is a key factor that can influence the nucleation of different polymorphs of the drug . Additionally, the concomitant use of P-gp inhibitors in patients with renal impairment is expected to increase exposure of dabigatran .

Biochemical Analysis

Biochemical Properties

Dabigatran etexilate mesylate interacts with several enzymes and proteins. Upon administration, it is hydrolyzed by esterases and is converted into dabigatran . Dabigatran then reversibly binds to and inhibits the activity of thrombin, a serine protease that converts fibrinogen into fibrin . This disrupts the coagulation cascade and inhibits the formation of blood clots .

Cellular Effects

Dabigatran etexilate mesylate has various effects on cells and cellular processes. It influences cell function by disrupting the coagulation cascade, which can affect cell signaling pathways and gene expression . For instance, it can cause side effects such as bleeding and gastritis . It can also lead to serious bleeding in some cases .

Molecular Mechanism

Dabigatran etexilate mesylate exerts its effects at the molecular level through several mechanisms. It is converted into dabigatran, which then binds to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, dabigatran can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .

Temporal Effects in Laboratory Settings

The effects of Dabigatran etexilate mesylate change over time in laboratory settings. It has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, the effects of Dabigatran etexilate mesylate vary with different dosages. Given orally to rhesus monkeys, this prodrug exhibited strong and long-lasting anticoagulant effects as measured by the activated partial thromboplastin time (aPTT) ex vivo .

Metabolic Pathways

Dabigatran etexilate mesylate is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to dabigatran (active form) by plasma and hepatic esterases . Dabigatran then undergoes hepatic glucuronidation to active acylglucuronide isomers .

Transport and Distribution

Dabigatran etexilate mesylate is transported and distributed within cells and tissues. It is rapidly absorbed and converted to its active form, dabigatran . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Preparation Methods

The synthesis of dabigatran etexilate methanesulfonate involves several steps. One method includes the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate, which eliminates the formation of potential impurities . The process begins with the Pinner reaction to prepare a key intermediate, amidine, which is then subjected to nucleophilic substitution with n-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is subsequently converted to its mesylate salt using methanesulfonic acid . Another method involves the condensation of 4-aminobenzamidine with hexyl chloroformate, followed by further condensation and salification steps .

Scientific Research Applications

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used as an anticoagulant to prevent stroke and systemic embolism in patients with atrial fibrillation . Additionally, it is employed in the treatment and prevention of deep vein thrombosis and pulmonary embolism . The compound is also used in pharmaceutical research to develop new anticoagulant therapies and to study the mechanisms of thrombin inhibition .

Properties

CAS No.

872728-81-9

Molecular Formula

C35H45N7O8S

Molecular Weight

723.8 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIBR 1048
dabigatran
dabigatran etexilate
dabigatran etexilate mesylate
Etexilate Mesylate, Dabigatran
Etexilate, Dabigatran
Mesylate, Dabigatran Etexilate
N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Pradaxa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Reactant of Route 3
Reactant of Route 3
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Reactant of Route 4
Reactant of Route 4
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Reactant of Route 6
Reactant of Route 6
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

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